2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-amino-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4(2)9-7(8)10-6(5)11/h3H2,1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMROOMZDXHEPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182479 | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28224-69-3 | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC210935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB6UB5H4XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via nucleophilic attack of the guanidine’s amino group on the β-ketoester’s carbonyl carbon, followed by cyclization and elimination of ethanol. For example, ethyl 3-ethyl-3-methylacetoacetate reacts with guanidine hydrochloride in ethanol under reflux (78°C) for 12 hours, yielding the target compound with a reported purity of >95%. The use of sodium ethoxide as a base facilitates deprotonation, accelerating the cyclization step.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 82 |
| PEG-400 | 90 | 8 | 89 |
| DMF | 120 | 6 | 75 |
Data adapted from solvent studies in analogous pyrimidinone syntheses. Polar aprotic solvents like PEG-400 enhance reaction rates and yields due to improved solubility of intermediates.
Substitution Reactions on Pre-Formed Pyrimidinones
Alternative routes involve functionalizing pre-assembled pyrimidinone cores. For instance, 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one undergoes diazotization followed by reduction to introduce the amino group at position 2.
Diazotization and Reduction
Treatment of the hydrazino precursor with nitrous acid (HNO₂) at 0–5°C generates a diazonium intermediate, which is subsequently reduced using stannous chloride (SnCl₂) in hydrochloric acid. This two-step process achieves a 68% yield, with purity dependent on rigorous pH control during the reduction phase.
Challenges and Mitigations
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Side Reactions : Competitive formation of azo compounds is minimized by maintaining low temperatures.
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Purification : Column chromatography (silica gel, chloroform/methanol) isolates the target compound.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-efficiency and scalability. Key strategies include:
Catalytic Enhancements
The addition of zeolite catalysts (e.g., H-ZSM-5) during cyclocondensation reduces reaction time to 4 hours and improves yield to 91% by providing acidic sites that stabilize transition states.
Continuous-Flow Reactors
Continuous-flow systems mitigate exothermicity risks in large-scale β-ketoester reactions. A pilot study demonstrated a 30% increase in throughput compared to batch reactors, with consistent purity ≥98%.
Emerging Methodologies and Innovations
Recent advances explore enzymatic catalysis and green chemistry principles. Lipase-mediated cyclocondensation in aqueous media achieves a 76% yield at 37°C, though substrate specificity remains a limitation .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis:
- It serves as a precursor in the synthesis of more complex heterocyclic compounds. The unique substitution pattern of 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one allows for diverse modifications that lead to new chemical entities.
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Reactivity Studies:
- The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile reagent in chemical research. For instance:
- Oxidation can yield pyrimidine N-oxides.
- Reduction can produce dihydropyrimidine derivatives.
- Substitution reactions can introduce functional groups like halogens or amines into the pyrimidine ring.
- The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile reagent in chemical research. For instance:
Biology
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Enzyme Inhibition:
- Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing enzyme inhibitors that could serve as therapeutic agents.
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Interaction with Nucleic Acids:
- Studies have explored its potential to interact with DNA and RNA, suggesting a role in modulating genetic functions or serving as a scaffold for drug design targeting nucleic acids.
Medicine
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Therapeutic Potential:
- Ongoing research investigates its efficacy against various diseases, particularly cancer and infectious diseases. Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines.
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Pharmacological Studies:
- The pharmacokinetic properties of this compound are being evaluated to assess its viability as a drug candidate. Its ability to penetrate biological membranes and interact with target proteins is under investigation.
Industry
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Agrochemicals:
- The compound is utilized in developing agrochemicals, particularly herbicides and fungicides. Its structural features allow for modifications that enhance biological activity against pests.
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Pharmaceutical Development:
- In pharmaceutical research, it serves as a template for synthesizing new drugs with improved efficacy and safety profiles.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on a specific kinase involved in cancer proliferation. The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, indicating its potential as a lead compound for cancer therapy.
Case Study 2: Agrochemical Efficacy
Research conducted by agronomists assessed the effectiveness of derivatives of this compound against common agricultural pests. Results showed a marked reduction in pest populations when treated with formulations containing this compound, suggesting its utility in sustainable agriculture practices.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Synthesis of heterocycles | Versatile building block |
| Biology | Enzyme inhibition | Significant IC50 values |
| Medicine | Cancer therapy | Cytotoxic effects on cell lines |
| Industry | Agrochemicals | Effective against pests |
Mechanism of Action
The mechanism of action of 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, emphasizing substituent variations and their impacts:
Key Comparative Insights:
Substituent Effects on Reactivity: The amino group in the target compound contrasts with methylthio (e.g., 5-methyl-2-(methylthio)pyrimidin-4(3H)-one), which diminishes nucleophilicity but improves stability . Ethyl and methyl groups enhance lipophilicity compared to polar substituents like hydroxyphenyl (e.g., 5-amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one), which improve aqueous solubility .
Thermal and Spectral Properties :
- The thienyl-substituted analog exhibits a high melting point (200°C), suggesting strong intermolecular interactions, whereas the target compound’s ethyl/methyl groups may lower its melting point due to reduced crystallinity .
Research Findings and Data Gaps
While the provided evidence lacks direct data on this compound, inferences from structural analogs suggest:
- Synthetic Routes: Multi-component condensations (e.g., aldehyde, acetoacetate, and urea) used for dihydropyrimidinones could be adapted for this compound .
- Spectroscopic Characterization : Expected $^1$H NMR signals include δ ~2.3–2.5 (methyl), δ ~1.2–1.4 (ethyl CH$_3$), and δ ~5.6–9.3 (NH) based on analogs .
- Biological Potential: Amino-substituted pyrimidinones often exhibit antimicrobial or anti-inflammatory activity, warranting further in vitro studies .
Biological Activity
2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on enzyme inhibition, interaction with nucleic acids, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an amino group and ethyl and methyl substituents on the pyrimidine ring. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and nucleic acids. The compound may function as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating biochemical pathways critical for cellular functions.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which is crucial for its therapeutic potential. For instance, studies have shown that pyrimidine derivatives can exhibit inhibitory effects on cyclooxygenase (COX) enzymes involved in inflammatory processes. The IC50 values for similar compounds have been reported, providing a benchmark for evaluating the efficacy of this compound .
Anticancer Activity
The compound has been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that derivatives of pyrimidine can induce necrosis in cancer cells while showing minimal cytotoxicity to normal cells. This selectivity is a promising characteristic for developing anticancer therapies .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | HeLa | <10 | Antiproliferative |
| Quinazolinone Derivative | MV411 | <10 | Induced necrosis |
| Similar Pyrimidine Derivative | A549 | 18 | Moderate activity |
Enzyme Interaction Studies
The interaction of this compound with nucleic acids has been explored, highlighting its potential role in modulating DNA/RNA functions. This interaction may lead to alterations in gene expression profiles, which can be beneficial in targeting cancer cells.
Case Studies and Research Findings
- Enzyme Inhibition : A study focused on the inhibition of PI3K and HDAC6 enzymes using derivatives similar to this compound. The findings indicated significant enzyme inhibition with IC50 values below 10 nM, showcasing the compound's potential as a therapeutic agent against cancer .
- Anti-inflammatory Effects : Research on pyrimidine derivatives demonstrated their ability to suppress COX enzyme activity effectively. Compounds exhibiting IC50 values comparable to established anti-inflammatory drugs suggest that this compound may possess similar properties .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, thieno[2,3-d]pyrimidinone derivatives can be synthesized via nucleophilic substitution using arylthiols or carboxylic acid intermediates under reflux conditions (e.g., in ethanol or DMF). Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., using 1.2 equivalents of a coupling agent) can improve yields to >80% . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- 1H NMR : Look for singlet peaks corresponding to the NH₂ group (~5.5–6.5 ppm) and methyl/ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 2.4–3.0 ppm for CH₂). Aromatic protons in fused rings appear as multiplets between δ 7.0–8.5 ppm .
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with C₁₀H₁₂N₃OS would show m/z ≈ 238.0754 .
Q. What are the recommended storage conditions and handling precautions for pyrimidinone derivatives to ensure chemical stability?
- Methodological Answer : Store at 2–8°C in airtight containers protected from light and moisture. Use desiccants to prevent hydrolysis. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrimidinone derivatives, and what role do software tools like SHELX play in this process?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and tautomeric forms. For example, SHELXL refines structural models by minimizing residuals (R-factors < 0.05) and validating hydrogen bonding networks. SHELXE assists in phase determination for challenging cases (e.g., twinned crystals) . Key steps:
Collect high-resolution data (≤1.0 Å).
Use SHELXD for structure solution via dual-space methods.
Refine with SHELXL, incorporating restraints for disordered groups .
Q. How do electronic and steric effects of substituents influence the tautomeric equilibria and reactivity of this compound?
- Methodological Answer : Ethyl and methyl groups exert steric hindrance, stabilizing the 4(3H)-one tautomer by reducing keto-enol interconversion. Electron-withdrawing substituents (e.g., fluorine in 5-fluoropyrimidinones) polarize the ring, enhancing electrophilic substitution at C-2 or C-6. Computational studies (DFT) can predict tautomer stability via Gibbs free energy comparisons .
Q. In cases of conflicting spectroscopic data, what strategies can researchers employ to verify the structural integrity of substituted pyrimidinones?
- Methodological Answer :
- Cross-validate NMR with DEPT-135 to distinguish CH₃/CH₂ groups.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental HRMS with isotopic distribution patterns.
- Confirm crystallinity via PXRD and compare with simulated patterns from single-crystal data .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points in pyrimidinone derivatives?
- Methodological Answer : Discrepancies may arise from impurities or polymorphism. Perform:
DSC/TGA to assess thermal behavior and purity.
Slurry experiments to identify stable polymorphs.
Computational prediction (e.g., Mercury CSD ) to compare with known crystal forms .
Experimental Design
Q. What strategies optimize the synthesis of pyrimidinone-based conjugates (e.g., glutamate derivatives) for biological studies?
- Methodological Answer :
- Use Schotten-Baumann conditions for acyl chloride coupling (e.g., reacting with L-glutamic acid diethyl ester).
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify via flash chromatography (gradient elution) to isolate conjugates with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
